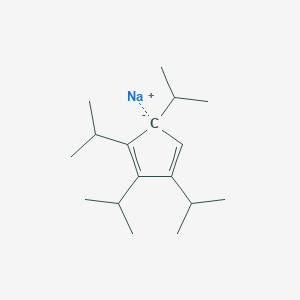
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene is a complex organic compound characterized by its cyclopentadiene ring structure substituted with four isopropyl groups. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with carbon atoms arranged in a ring structure .
Métodos De Preparación
The synthesis of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the cyclopentadiene ring . Industrial production methods may involve the use of catalysts and high-pressure conditions to optimize yield and purity.
Análisis De Reacciones Químicas
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene can be compared with other cycloalkanes and substituted cyclopentadienes:
Cyclopentane: A simpler cycloalkane with no substituents.
Cyclohexane: A six-membered ring with similar chemical properties.
1,3,5-Tri(propan-2-yl)cyclopenta-1,3-diene: A similar compound with three isopropyl groups instead of four.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
| 123278-30-8 | |
Fórmula molecular |
C17H29Na |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
sodium;1,2,3,5-tetra(propan-2-yl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C17H29.Na/c1-10(2)14-9-15(11(3)4)17(13(7)8)16(14)12(5)6;/h9-13H,1-8H3;/q-1;+1 |
Clave InChI |
WXZDUOQWOOEENO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[C-]1C=C(C(=C1C(C)C)C(C)C)C(C)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)

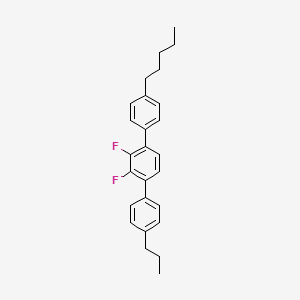

![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
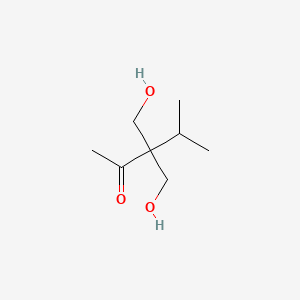

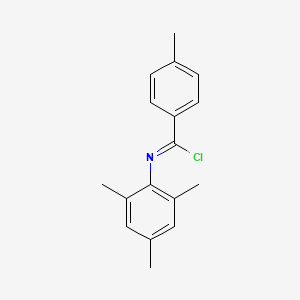
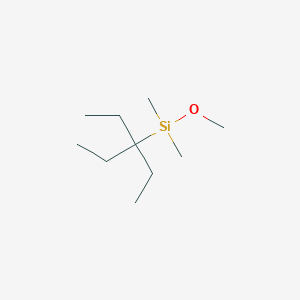
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)

